molecular formula C6H4ClN3 B1425952 2-(Chloromethyl)pyrimidine-5-carbonitrile CAS No. 1086393-94-3

2-(Chloromethyl)pyrimidine-5-carbonitrile

Cat. No.: B1425952
CAS No.: 1086393-94-3
M. Wt: 153.57 g/mol
InChI Key: HLEGWVUZPQOQQO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

The primary target of 2-(Chloromethyl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its ATP-binding site, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. Primarily, it disrupts the signaling pathways downstream of EGFR, which are involved in cell growth and survival . This disruption can lead to cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect .

Pharmacokinetics

These properties include strong gastrointestinal tract absorption, absence of blood-brain barrier permeability, nil-to-low drug-drug interactions, and good oral bioavailability .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . For instance, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various human tumor cell lines . Additionally, it has been observed to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)pyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloromethyl-1H-benzo[d]imidazole, 2-chloromethylbenzo[d]oxazole, 2-chloromethylbenzo[d]thiazole, or (benzo[b]thiophen-2-yl)methanol with a suitable pyrimidine precursor . The reaction is often carried out under solvent-free conditions, producing the target compound in good yields (69-83%) via the elimination of by-products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used in substitution reactions. For example, reacting with an amine can produce an aminomethylpyrimidine derivative, while reacting with a thiol can produce a thiomethylpyrimidine derivative.

Scientific Research Applications

2-(Chloromethyl)pyrimidine-5-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • 2-(Chloromethyl)benzo[d]oxazole
  • 2-(Chloromethyl)benzo[d]thiazole
  • (Benzo[b]thiophen-2-yl)methanol

Uniqueness

2-(Chloromethyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in inhibiting EGFR and COX-2, making it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

2-(chloromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEGWVUZPQOQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270126
Record name 2-(Chloromethyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-94-3
Record name 2-(Chloromethyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086393-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)pyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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